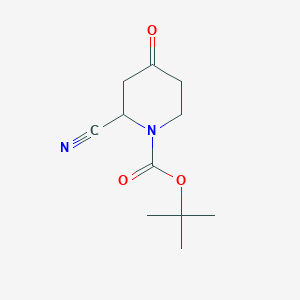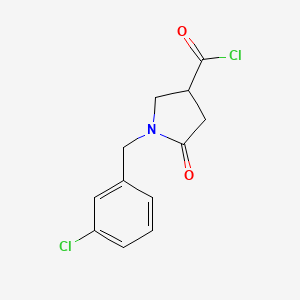
1,6-二环丙基-1H-吲哚-3-甲醛
描述
1,6-dicyclopropyl-1H-indole-3-carbaldehyde is a useful research compound. Its molecular formula is C15H15NO and its molecular weight is 225.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,6-dicyclopropyl-1H-indole-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,6-dicyclopropyl-1H-indole-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
多组分反应 (MCRs)
“1,6-二环丙基-1H-吲哚-3-甲醛”在多组分反应 (MCRs) 中发挥着重要作用。 MCRs 是一种一步收敛策略,可以通过组合两种以上起始原料来合成复杂分子 。 由于该化合物具有反应性醛基,它可以参与 MCRs 生成各种具有生物活性的结构,例如咔唑、三唑和吡唑衍生物 .
杂环化合物的合成
“1,6-二环丙基-1H-吲哚-3-甲醛”中的吲哚部分是各种杂环化合物的先驱。 其固有的官能团促进了 C–C 和 C–N 偶联反应,使其成为合成药物活性化合物和吲哚生物碱的关键成分 .
生物活性前体
包括“1,6-二环丙基-1H-吲哚-3-甲醛”在内的吲哚衍生物以其广泛的生物活性而闻名。 它们作为生成具有抗氧化、抗生素、抗炎和抗癌特性的结构的前体 .
醛糖还原酶抑制剂
该化合物已被评估为潜在的醛糖还原酶抑制剂。 醛糖还原酶是一种参与糖尿病并发症的酶,抑制剂在管理与糖尿病相关的疾病中至关重要 .
醛还原酶抑制剂
与醛糖还原酶类似,醛还原酶在氧化应激相关疾病中发挥作用。 “1,6-二环丙基-1H-吲哚-3-甲醛”已被研究其对该酶的抑制作用,这可能具有治疗应用 .
抗病毒剂
研究表明吲哚衍生物可以表现出抗病毒活性。 因此,“1,6-二环丙基-1H-吲哚-3-甲醛”可用于合成具有潜在抗病毒特性的新化合物 .
抗菌应用
吲哚核心也与抗菌活性相关。 “1,6-二环丙基-1H-吲哚-3-甲醛”的衍生物可以被合成以探索新的抗菌剂 .
材料科学
除了生物应用之外,“1,6-二环丙基-1H-吲哚-3-甲醛”由于其独特的化学结构,可能在材料科学中得到应用,这可能有利于合成新型材料.
作用机制
Target of Action
Indole-3-carbaldehyde and its derivatives are known to interact with various biological targets. They are often used as precursors for generating biologically active structures
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects .
Biochemical Pathways
Indole-3-carbaldehyde and its derivatives are synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile . “1,6-dicyclopropyl-1H-indole-3-carbaldehyde” might be involved in similar biochemical pathways.
Result of Action
Indole derivatives, in general, possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
生化分析
Biochemical Properties
1,6-Dicyclopropyl-1H-indole-3-carbaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with protein kinase enzymes, influencing their activity. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces .
Cellular Effects
1,6-Dicyclopropyl-1H-indole-3-carbaldehyde affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving protein kinases. This compound can alter gene expression and cellular metabolism, leading to changes in cell function. For example, it may upregulate or downregulate specific genes involved in cell proliferation and apoptosis .
Molecular Mechanism
The mechanism of action of 1,6-dicyclopropyl-1H-indole-3-carbaldehyde involves binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in enzyme conformation and activity, ultimately affecting gene expression and cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,6-dicyclopropyl-1H-indole-3-carbaldehyde can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to reduced efficacy .
Dosage Effects in Animal Models
The effects of 1,6-dicyclopropyl-1H-indole-3-carbaldehyde vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing cellular function and reducing inflammation. At higher doses, it can cause toxic or adverse effects, including cellular damage and apoptosis .
属性
IUPAC Name |
1,6-dicyclopropylindole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c17-9-12-8-16(13-4-5-13)15-7-11(10-1-2-10)3-6-14(12)15/h3,6-10,13H,1-2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCQOWHNWKIUJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC3=C(C=C2)C(=CN3C4CC4)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001255898 | |
| Record name | 1,6-Dicyclopropyl-1H-indole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001255898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1350760-63-2 | |
| Record name | 1,6-Dicyclopropyl-1H-indole-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1350760-63-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,6-Dicyclopropyl-1H-indole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001255898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Methylimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B1406821.png)
![1-[4-Methyl-5-(4-methylphenyl)-1,1-dioxidoisothiazol-3-yl]piperidin-4-amine hydrochloride](/img/structure/B1406823.png)

![(2E)-2-[(dimethylamino)methylene]cyclohexanone hydrochloride](/img/structure/B1406826.png)


![2-[(4-Fluorobenzyl)amino]cyclopentanecarboxylic acid](/img/structure/B1406831.png)
![(2S)-2-{[(tert-Butoxycarbonyl)amino]methyl}-4,4-dimethylpentanoic acid](/img/structure/B1406832.png)



![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-sulphonate](/img/structure/B1406842.png)

![(s)-6-((6-Chloropyridin-3-yl)methoxy)-2-nitro-6,7-dihydro-5h-imidazo[2,1-b][1,3]oxazine](/img/structure/B1406844.png)
